(2R)-2-氨基-N-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

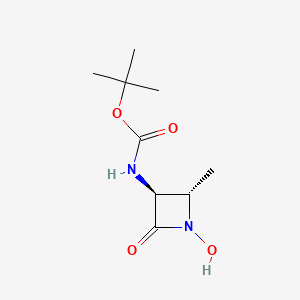

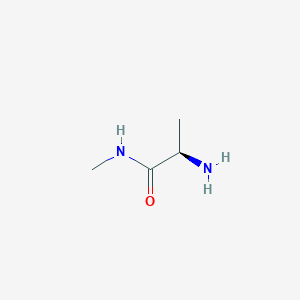

(2R)-2-amino-N-methylpropanamide, also known as AMPA, is a synthetic compound that belongs to the class of amino amides. AMPA has gained significant attention in scientific research due to its potential pharmaceutical applications.

科学研究应用

计算肽学和药物设计

计算肽学,借助概念密度泛函理论,已被用于研究新的抗真菌三肽的分子性质和结构,包括(2R)-2-氨基-N-甲基丙酰胺的衍生物。这种方法允许准确预测反应性描述符和pKa值,这对药物设计过程至关重要。通过同源性预测这些肽的生物活性评分,将它们与计算的反应性描述符联系起来,从而对抗真菌药物研究领域做出重要贡献 (Flores-Holguín, Frau, & Glossman-Mitnik, 2019)。

合成和生物活性

已探索了2-甲基丙酰胺和苯甲酰胺衍生物对羧基特芬那定的合成,利用羧基团在这些衍生物的形成中。这些化合物已被评估其抗组胺和抗胆碱作用,展示了(2R)-2-氨基-N-甲基丙酰胺衍生物在开发新的治疗剂方面的潜力 (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017)。

多形性和晶体学

关于N-(叔丁氧羰基)-α-氨基异丁酰-α-氨基异丁酸甲酯,一种与(2R)-2-氨基-N-甲基丙酰胺相关的化合物,已揭示了两种多形性形式。这项研究提供了有关分子构象和氢键平行β-片状带的见解,有助于理解肽的结构和稳定性 (Gebreslasie, Jacobsen, & Görbitz, 2011)。

酶选择性和合成

已鉴定了一种新型的来自Arthrobacter sp. S-2的S-对映选择性酰胺酶,可作用于3,3,3-三氟-2-羟基-2-甲基丙酰胺,这是一种与(2R)-2-氨基-N-甲基丙酰胺在结构上相似的化合物。这种酰胺酶表现出S-对映选择性,为对映纯酸和酰胺提供了一条新的合成途径,展示了生物催化在合成复杂分子中的潜力 (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2015)。

用于环境应用的水凝胶合成

在淀粉-g-四聚物水凝胶的开发中,已研究了(2R)-2-氨基-N-甲基丙酰胺衍生物用于从水中去除重金属和染料。这项研究突显了这些化合物在环境修复中的应用,展示了它们在制药以外的实用性 (Mondal, Karmakar, Chattopadhyay, & Singha, 2019)。

作用机制

Target of Action

The primary target of (2R)-2-amino-N-methylpropanamide, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes .

Mode of Action

(2R)-2-amino-N-methylpropanamide acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound’s action affects the glutamatergic system , leading to changes in the release and uptake of the neurotransmitter glutamate . This can influence various downstream effects, including alterations in synaptic plasticity and neuronal excitability . The compound also appears to affect intracellular signaling pathways, reducing P-T286-CamKII and P-S9-Synapsin, which correlate with decreased synaptic vesicle recycling .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by factors such as its route of administration, metabolism, and excretion

Result of Action

The molecular and cellular effects of (2R)-2-amino-N-methylpropanamide’s action include a reduction in glutamate release, changes in intracellular signaling, and alterations in synaptic vesicle recycling . These changes can influence neuronal activity and synaptic plasticity, potentially contributing to the compound’s observed antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2-amino-N-methylpropanamide. For instance, factors such as diet, physical activity, stress, and exposure to environmental toxins can influence the body’s physiological state and potentially affect the compound’s pharmacokinetics and pharmacodynamics . .

属性

IUPAC Name |

(2R)-2-amino-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQYFZPCICOPMQ-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)

![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)